![molecular formula C24H48O7 B14269990 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 138343-33-6](/img/structure/B14269990.png)
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties It consists of a hexaoxacyclooctadecane ring with an undecyloxy methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an appropriate alkylating agent, such as undecyloxy methyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets. The undecyloxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The hexaoxacyclooctadecane ring can form stable complexes with metal ions or other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Undecyloxy)ethanol: A similar compound with an undecyloxy group attached to an ethanol molecule.
1,4,7,10,13,16-Hexaoxacyclooctadecane: The parent compound without the undecyloxy methyl group.
Uniqueness
2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the combination of the hexaoxacyclooctadecane ring and the undecyloxy methyl group. This unique structure imparts specific properties, such as enhanced hydrophobicity and the ability to form stable complexes, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
138343-33-6 |
|---|---|
Molekularformel |
C24H48O7 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2-(undecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-29-22-24-23-30-19-18-27-15-14-25-12-13-26-16-17-28-20-21-31-24/h24H,2-23H2,1H3 |
InChI-Schlüssel |
KZGWRXGRPUWQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


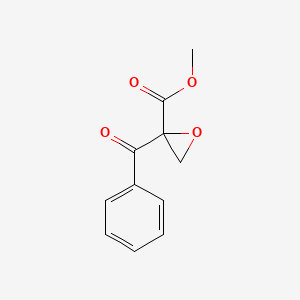
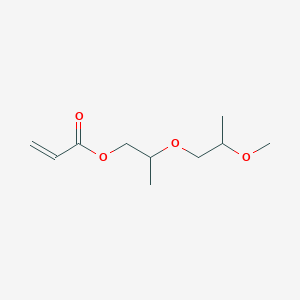
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
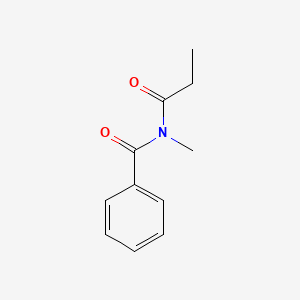
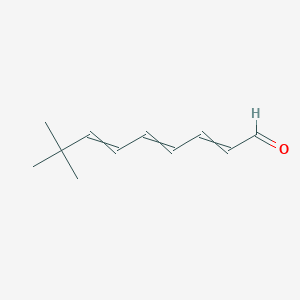
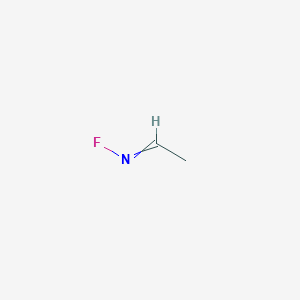
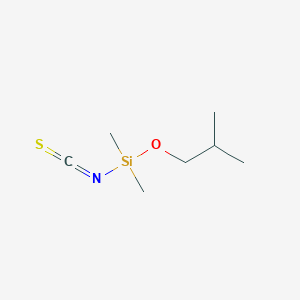
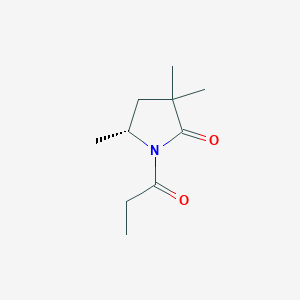

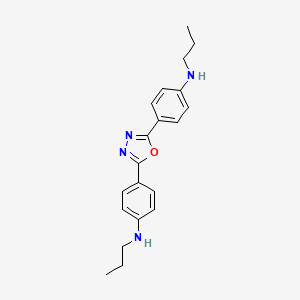
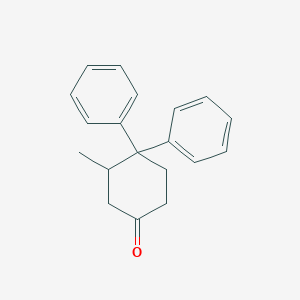
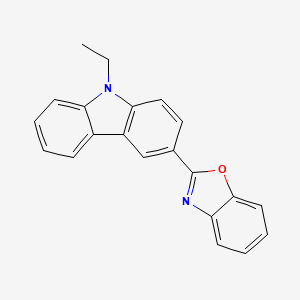
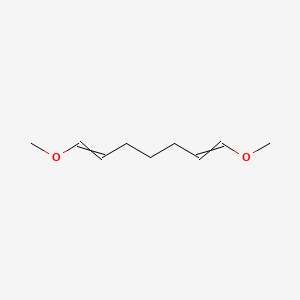
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
